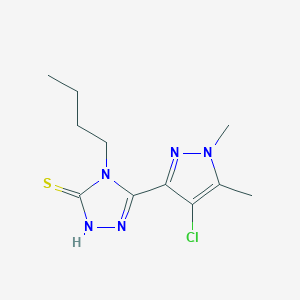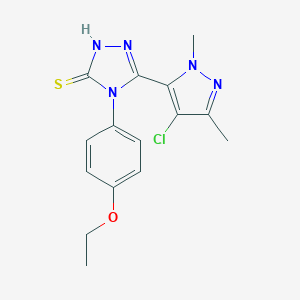
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing heterocyclic compound that has gained attention in recent years due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its effects through modulation of the immune system, activation of the Nrf2-ARE pathway, and inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In agriculture, this compound has been shown to improve feed efficiency and growth performance in livestock by increasing the secretion of growth hormone and insulin-like growth factor-1.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and stability. However, this compound also has some limitations, such as its limited solubility in water and its potential interference with certain assays.
Orientations Futures
There are several future directions for research on 5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In agriculture, more research is needed to determine the optimal dosage and duration of this compound supplementation in livestock. In environmental science, further studies are needed to explore the potential of this compound as a biodegradable and environmentally friendly solvent.
In conclusion, this compound is a sulfur-containing heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and environmental science.
Méthodes De Synthèse
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with 2-amino-1,3-dimethylpyrazole to form 5-(4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form this compound.
Applications De Recherche Scientifique
5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. In agriculture, this compound has been used as a feed additive for livestock to improve growth performance and feed efficiency. In environmental science, this compound has been studied as a potential biodegradable and environmentally friendly solvent.
Propriétés
Formule moléculaire |
C14H15N5S |
|---|---|
Poids moléculaire |
285.37 g/mol |
Nom IUPAC |
3-(1,3-dimethylpyrazol-4-yl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5S/c1-9-4-6-11(7-5-9)19-13(15-16-14(19)20)12-8-18(3)17-10(12)2/h4-8H,1-3H3,(H,16,20) |
Clé InChI |
ROWMZDGRHBWKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN(N=C3C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN(N=C3C)C |
Solubilité |
32.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)


![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
![4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
